

Analytical Methods for the Quantification of Dihexyl Adipate: Application Notes and Protocols

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Compound of Interest

Compound Name: *Dihexyl adipate*

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Introduction

Dihexyl adipate, also known as di(2-ethylhexyl) adipate (DEHA), is a common plasticizer used to impart flexibility to polymers, particularly polyvinyl chloride (PVC). It finds applications in a wide range of consumer and industrial products, including food packaging films, medical devices, and toys. Due to its potential to migrate from these materials into food, beverages, pharmaceuticals, and biological systems, robust and sensitive analytical methods for its quantification are essential for ensuring product safety, regulatory compliance, and for toxicological and exposure assessment studies.

This document provides detailed application notes and protocols for the quantification of **dihexyl adipate** in various matrices. The primary analytical techniques covered are Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with tandem mass spectrometry (HPLC-MS/MS), which are powerful tools for the selective and sensitive detection of this compound.

Analytical Techniques and Performance

The choice of analytical technique for **dihexyl adipate** quantification often depends on the sample matrix, the required sensitivity, and the available instrumentation. GC-MS is a widely

adopted and robust technique for the analysis of volatile and semi-volatile compounds like **dihexyl adipate**.^[1] For biological matrices and the analysis of its metabolites, HPLC-MS/MS offers high sensitivity and specificity.^[2]

Data Presentation: Comparison of Analytical Methods

The following tables summarize the quantitative performance data for the analysis of **dihexyl adipate** using different analytical techniques. These parameters are critical for method validation and comparison, indicating the sensitivity, accuracy, and precision of each approach.

Table 1: Gas Chromatography-Mass Spectrometry (GC-MS) Method Performance

Parameter	GC-MS	Matrix	Reference
Linearity Range	5 - 1000 ng/g	Ham Sausage	^[3]
Recovery	85.7% - 106%	Ham Sausage	^[3]
Precision (%CV)	Intraday: 2.5% - 11.3% Interday: 2.8% - 15.6%	Ham Sausage	^[3]
Detection Levels	30.4 - 237 ng/g	Human Milk	^[4]
Recovery	75% - 112%	Tap and Waste Water	^[5] ^[6]

Table 2: High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) Method Performance for **Dihexyl Adipate** Metabolites

Parameter	HPLC-MS/MS	Matrix	Reference
Analyte	5cx-MEPA ¹ , 5OH-MEHA ²	Human Urine	[2][7]
Limit of Quantification (LOQ)	0.05 µg/L	Human Urine	[2][7]
Analyte	5oxo-MEHA ³	Human Urine	[2][7]
Limit of Quantification (LOQ)	0.1 µg/L	Human Urine	[2][7]
Recovery	92% - 109%	Human Urine	[2]
Precision (%RSD)	<5%	Human Urine	[2]

¹ mono-5-carboxy-2-ethylpentyl adipate ² mono-2-ethyl-5-hydroxyhexyl adipate ³ mono-2-ethyl-5-oxohexyl adipate

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the quantification of **dihexyl adipate**.

Protocol 1: Quantification of Dihexyl Adipate in Polymer Matrices by GC-MS

This protocol is adapted from methodologies for the analysis of plasticizers in food packaging and other polymer-based materials.[1][8]

1. Sample Preparation: Solvent Extraction

- **Sample Comminution:** Cut the polymer sample (e.g., plastic film) into small pieces (approximately 2x2 mm).
- **Extraction:** Accurately weigh approximately 1 gram of the comminuted sample into a glass vial. Add 10 mL of a suitable organic solvent such as n-hexane or a mixture of dichloromethane and methanol (1:1, v/v).

- Vortexing: Vortex the vial for 5 minutes to ensure efficient extraction of the analyte from the polymer matrix.
- Centrifugation: Centrifuge the sample to separate the polymer debris from the solvent extract.
- Supernatant Transfer: Carefully transfer the supernatant to a clean glass vial.
- Concentration: Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitution: Reconstitute the residue in 1 mL of n-hexane.
- Filtration: Filter the reconstituted solution through a 0.45 µm syringe filter into a GC vial for analysis.

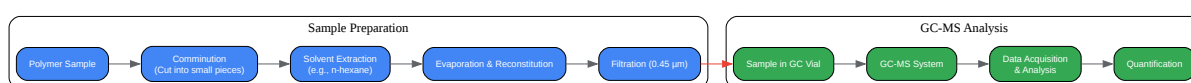
2. GC-MS Analysis

- Instrumentation: A Gas Chromatograph (GC) equipped with a Mass Selective Detector (MSD).
- Column: HP-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).
- Carrier Gas: Helium at a constant flow rate of 1.0 - 1.5 mL/min.[\[6\]](#)
- Injection: 1-2 µL in splitless mode.[\[6\]](#)
- Injector Temperature: 280°C.[\[6\]](#)
- Oven Temperature Program:
 - Initial temperature: 60°C, hold for 1 min.
 - Ramp 1: 30°C/min to 160°C.[\[6\]](#)
 - Ramp 2: 3°C/min to 260°C.[\[6\]](#)
 - Ramp 3: 30°C/min to 300°C, hold for 5 min.[\[6\]](#)
- MSD Parameters:

- Transfer Line Temperature: 280°C.
- Ion Source Temperature: 230°C.
- Electron Ionization (EI) at 70 eV.
- Scan Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity. Target ions for **dihexyl adipate** should be selected based on its mass spectrum (e.g., m/z 112, 129, 147).

3. Quantification

- Prepare a series of calibration standards of **dihexyl adipate** in n-hexane.
- Analyze the standards and samples under the same GC-MS conditions.
- Construct a calibration curve by plotting the peak area of the target ion against the concentration of the standards.
- Determine the concentration of **dihexyl adipate** in the sample extract from the calibration curve.



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Figure 1: Workflow for GC-MS analysis of **dihexyl adipate** in polymers.

Protocol 2: Quantification of Dihexyl Adipate Metabolites in Human Urine by Online-SPE-HPLC-MS/MS

This protocol is based on a method for the determination of specific side-chain oxidized monoester metabolites of **dihexyl adipate** in human urine.^{[2][7]}

1. Sample Preparation

- **Enzymatic Hydrolysis:** To deconjugate the glucuronidated metabolites, treat urine samples with β -glucuronidase.
- **Online Solid-Phase Extraction (SPE):** The prepared urine sample is directly injected into the HPLC system, where it first passes through an online SPE column for matrix depletion and analyte enrichment.^[2] This automated step significantly reduces sample handling time and potential for contamination.

2. HPLC-MS/MS Analysis

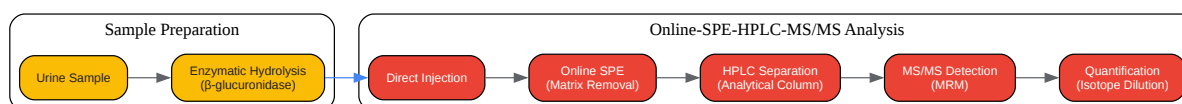
- **Instrumentation:** A High-Performance Liquid Chromatography (HPLC) system coupled to a triple quadrupole tandem mass spectrometer (MS/MS) with an electrospray ionization (ESI) source.
- **Online SPE Column:** A suitable turbulent flow chromatography column.^[2]
- **Analytical Column:** A reversed-phase column, such as a Phenyl-X or C18.^[7]
- **Mobile Phase:** A gradient elution using a mixture of acidified water (e.g., with formic acid) and an organic solvent like acetonitrile or methanol.
- **MS/MS Parameters:**
 - **Ionization Mode:** Electrospray Ionization (ESI), typically in negative mode for the acidic metabolites.
 - **Detection Mode:** Multiple Reaction Monitoring (MRM) for the highest selectivity and sensitivity. Specific precursor-to-product ion transitions for each metabolite (5OH-MEHA, 5oxo-MEHA, and 5cx-MEPA) and their stable isotope-labeled internal standards are monitored.

3. Quantification

- **Isotope Dilution:** Stable isotope-labeled internal standards for each analyte are added to the samples and calibration standards.^[2] This method corrects for matrix effects and variations

in instrument response, providing high accuracy.

- Calibration: A calibration curve is generated by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.
- Calculation: The concentration of the metabolites in the urine samples is determined from the calibration curve.



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Figure 2: Workflow for online-SPE-HPLC-MS/MS analysis of metabolites.

Conclusion

The analytical methods described provide robust and sensitive means for the quantification of **dihexyl adipate** and its metabolites in a variety of matrices. The choice between GC-MS and HPLC-MS/MS will depend on the specific application, with GC-MS being well-suited for the parent compound in materials and environmental samples, and HPLC-MS/MS offering superior performance for the analysis of polar metabolites in biological fluids. Proper method validation is crucial to ensure the accuracy and reliability of the obtained data. The provided protocols and performance data serve as a valuable resource for researchers, scientists, and drug development professionals in establishing and validating their own analytical procedures for **dihexyl adipate**.

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